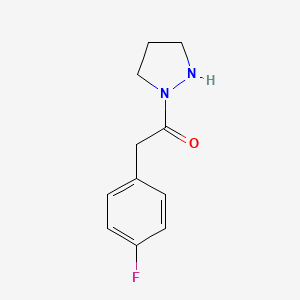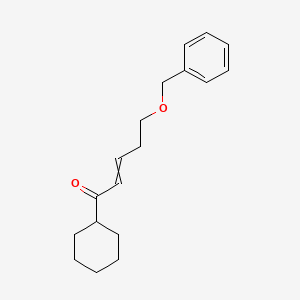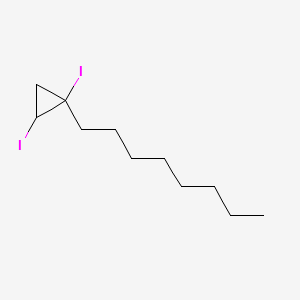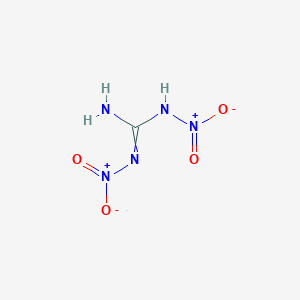![molecular formula C12H21NO2 B15160134 Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate CAS No. 676144-21-1](/img/structure/B15160134.png)
Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a but-1-en-1-yl group and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate typically involves the reaction of cyclohexylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired carbamate product. The reaction conditions generally include a temperature range of 0-25°C and a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of pesticides and herbicides due to its carbamate structure.
Wirkmechanismus
The mechanism of action of Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate involves the inhibition of enzymes such as acetylcholinesterase. The carbamate group interacts with the active site of the enzyme, leading to the formation of a stable carbamoylated enzyme intermediate. This interaction prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter and prolonged nerve signal transmission.
Vergleich Mit ähnlichen Verbindungen
Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate can be compared with other carbamates such as:
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a preservative in alcoholic beverages.
Phenyl carbamate: Used in the production of polymers and as a stabilizer in plastics.
Isopropyl carbamate: Employed in the manufacture of pesticides and as a solvent in chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
676144-21-1 |
|---|---|
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
methyl N-(3-but-1-enylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H21NO2/c1-3-4-6-10-7-5-8-11(9-10)13-12(14)15-2/h4,6,10-11H,3,5,7-9H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
YNDFZXXEOLNQIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CC1CCCC(C1)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(R)-(Methylsulfanyl)methanesulfinyl]benzene](/img/structure/B15160061.png)
![4-Chloro-6-[(methylamino)methylidene]-2-(2-phenylpropan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B15160073.png)
![3-(3-Nitrophenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15160079.png)
![(3S,4S)-1-(3-Methoxypropyl)-4-{[(E)-(4-methylpentan-2-ylidene)amino]methyl}piperidin-3-ol](/img/structure/B15160085.png)
![Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-](/img/structure/B15160091.png)
![1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15160098.png)
![(3R)-3-[(2R,4R)-2-(2-phenylethenyl)-1,3-dioxan-4-yl]butan-2-one](/img/structure/B15160105.png)

![N-tert-Butyl-4-nitrobenzo[d]oxazol-2-amine](/img/structure/B15160117.png)


![N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide](/img/structure/B15160141.png)

